molecular formula C15H17N B2747649 2-(2,4,6-Trimethylphenyl)aniline CAS No. 25627-20-7

2-(2,4,6-Trimethylphenyl)aniline

Cat. No.: B2747649
CAS No.: 25627-20-7
M. Wt: 211.308
InChI Key: DUMUZNITRKJEPV-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)aniline, also known by its IUPAC name 2’,4’,6’-trimethyl [1,1’-biphenyl]-2-amine, is an organic compound with the molecular formula C15H17N. This compound is an aromatic amine, characterized by the presence of an amine group attached to a biphenyl structure with three methyl groups at the 2, 4, and 6 positions . It is commonly used in various chemical synthesis processes and has applications in the production of dyes and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,4,6-Trimethylphenyl)aniline can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound to the corresponding aniline . The nitration process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid oxidation of the methyl groups. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trimethylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated biphenyl derivatives, while oxidation can produce quinones .

Scientific Research Applications

2-(2,4,6-Trimethylphenyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenyl)aniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various chemical reactions that modify its structure and function. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, oxidation, and reduction reactions, which can alter its chemical properties and biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(2,4,6-Trimethylphenyl)aniline is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other trimethyl-substituted anilines. This structural feature enhances its utility in various synthetic and industrial applications, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMUZNITRKJEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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